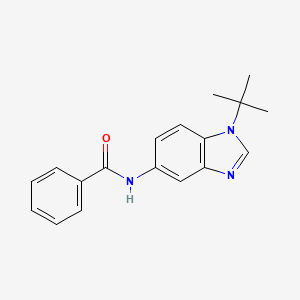

![molecular formula C21H20N4O3 B5565246 2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)

2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phthalazinone derivatives, including compounds related to the target molecule, often involves multi-step chemical reactions, including condensation, Mannich reactions, and cyclization processes. For instance, the synthesis of 1(2H)-phthalazinone derivatives can proceed through the condensation of appropriate precursors with secondary amines and formaldehyde, yielding N-Mannich bases, or through cyanoethylation processes (Mustafa et al., 1964). Another approach involves the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing the diversity of synthetic routes available for compounds with structural similarities (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the configuration and conformation of phthalazinone derivatives. The structural elucidation of polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine reveals the bonding patterns and molecular geometry crucial for understanding the chemical behavior of these compounds (Paventi et al., 1996).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions leading to N-Mannich bases and cyanoethylated products, highlighting the reactive nature of these compounds and their potential for further chemical modifications (Mustafa et al., 1964). Furthermore, the interaction of phthalazinone derivatives with aromatic thiols and subsequent reactions demonstrate the versatility of these compounds in synthetic chemistry (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, glass transition temperatures, and thermal stability, are influenced by their molecular structure. Polymers containing the phthalazinone moiety exhibit high thermal stability and glass transition temperatures, making them suitable for applications requiring materials with excellent heat resistance (Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, including their reactivity towards various chemical reagents and potential for forming diverse chemical structures, are crucial for their application in synthetic chemistry. The reactivity of these compounds in Mannich reactions and their ability to form complex structures through cyclization and other reactions highlight their chemical versatility (Mustafa et al., 1964).

科学的研究の応用

Synthesis and Characterization

In the domain of synthetic chemistry, derivatives related to "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone" have been synthesized through innovative methods, contributing to the broader field of organic synthesis. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates an efficient method yielding compounds in good yield. These synthetic pathways offer a foundation for further chemical modifications and applications in drug development and material science (Bhat et al., 2018).

Pharmacological Potential

Several studies have focused on the pharmacological potential of compounds structurally related to "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone." For example, research on phthalimide and isoindolinone derivatives bridged to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl has shed light on their ability to act as antipsychotic agents. These studies have indicated that modifications in the linking bridge between the core structure and piperazine moiety can significantly affect the biological activity of these compounds, suggesting their potential as antipsychotic drugs with optimal activity and selectivity (Norman et al., 1996).

Material Science Applications

In material science, derivatives of "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone" have been utilized to synthesize polyamides with potential applications in various industries. For instance, the synthesis of polyamides containing theophylline and thymine demonstrates the versatility of these derivatives in creating polymers with specific properties. These polymers, with molecular weights ranging from 2000 to 6000, exhibit solubility in DMSO, formic acid, and water, indicating their potential for various technological applications (Hattori & Kinoshita, 1979).

特性

IUPAC Name |

2-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-15-6-8-17(9-7-15)24-11-10-23(13-20(24)27)19(26)14-25-21(28)18-5-3-2-4-16(18)12-22-25/h2-9,12H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWUKUQYWGPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)

![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)

![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)

![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)

![4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine](/img/structure/B5565220.png)

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)

![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)

![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)